2-methyl-N-{3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}propanamide
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Overview
Description
2-methyl-N-{3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}propanamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-{3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}propanamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst.
Attachment of the Side Chain: The side chain is introduced through a series of reactions, including alkylation and acylation, to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-{3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, acids, and bases are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .
Scientific Research Applications
2-methyl-N-{3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-N-{3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid with an indole ring structure.
Uniqueness
2-methyl-N-{3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}propanamide is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H22N2O2 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-methyl-N-[3-(2-methyl-2,3-dihydroindole-1-carbonyl)phenyl]propanamide |
InChI |
InChI=1S/C20H22N2O2/c1-13(2)19(23)21-17-9-6-8-16(12-17)20(24)22-14(3)11-15-7-4-5-10-18(15)22/h4-10,12-14H,11H2,1-3H3,(H,21,23) |
InChI Key |
CWGZLCMQLVQWNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)NC(=O)C(C)C |
Origin of Product |
United States |
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